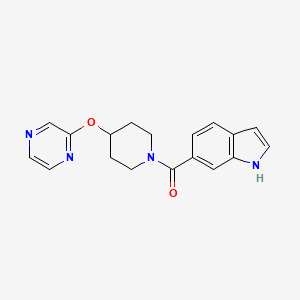
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This molecule is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in numerous cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Anticancer Properties
(4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates: derived from this compound have shown promise in cancer research . These derivatives exhibit potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis . Their ability to target PI3K makes them valuable candidates for cancer therapy.
Antimicrobial Activity
Chuangxinmycin, a tricyclic indole derivative containing a dihydrothiopyran motif, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. Further exploration of its antimicrobial properties could lead to new antibiotics .
Anti-HIV Agents
Several 3-, 4-, and 5-phosphonylated indoles have been effective anti-HIV agents. Exploring the phosphorylated forms of this compound may yield insights into novel antiviral strategies .
Protein Kinase Inhibition
Indole derivatives have been investigated as protein kinase inhibitors. The compound’s structure suggests potential interactions with kinases, making it relevant for drug discovery in this field .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan. Understanding how this compound affects plant growth and development could have agricultural applications .
Other Biological Activities
Indole derivatives are also found in alkaloids, fungal metabolites, and marine products. Exploring their diverse biological activities may uncover additional applications .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific target and biological context .
Propiedades
IUPAC Name |
1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMZZKTJFMLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

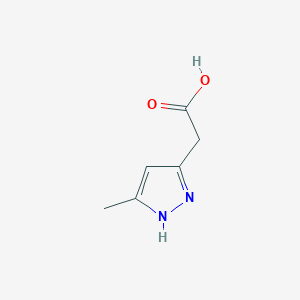
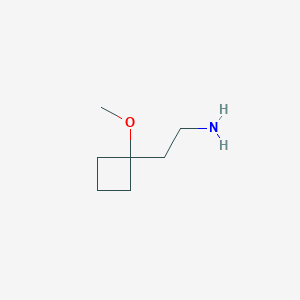
![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)
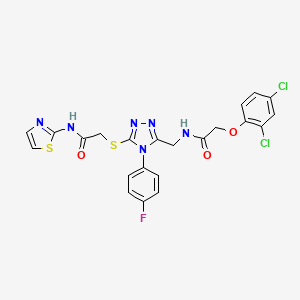
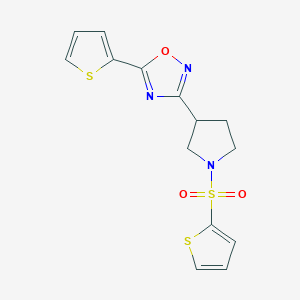
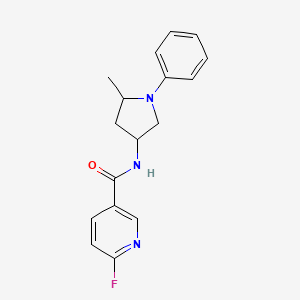
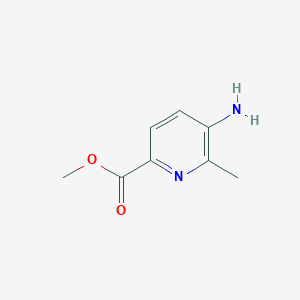
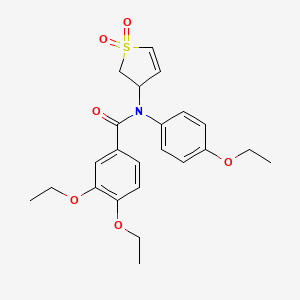
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
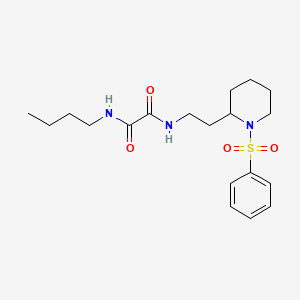
![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)